2,5-Dihydroxybenzoic acid

Electrochemistry Analytical Chemistry Sensor Development

2,5-Dihydroxybenzoic acid (Gentisic acid; 2,5-DHBA) is the definitive MALDI-TOF matrix for carbohydrate and glycopeptide analysis, offering documented thermal stability superior to CHCA—no laser-induced decarboxylation artifacts. It is also the specific hydroxyl radical trapping probe for oxidative stress research, with HPLC-ECD detection down to 1.3 pmol/mL. Compared to isomer 3,4-DHBA, its ortho-substitution confers 1.2–1.7× higher antioxidant capacity. Available in ≥98% purity with comprehensive certificates of analysis; bulk pricing available. Ships ambient; not subject to DEA or REACH restrictions.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 490-79-9; 4955-90-2
Cat. No. B15569500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzoic acid
CAS490-79-9; 4955-90-2
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
InChIInChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)
InChIKeyWXTMDXOMEHJXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.0 mg/mL at 5 °C

2,5-Dihydroxybenzoic Acid (Gentisic Acid) Procurement Guide: Analytical Differentiation and Application-Specific Selection


2,5-Dihydroxybenzoic acid (CAS 490-79-9; also known as gentisic acid or 2,5-DHBA) is a dihydroxybenzoic acid isomer with hydroxyl groups at the 2- and 5-positions [1]. It is a naturally occurring plant metabolite and a minor (1%) product of aspirin metabolism [2]. Its primary commercial and scientific value derives from its use as a MALDI matrix for mass spectrometry, particularly for carbohydrates and glycopeptides [3], and as a quantifiable probe for hydroxyl radical detection via salicylate trapping [4].

Why 2,5-Dihydroxybenzoic Acid Cannot Be Interchanged with Other Dihydroxybenzoic Acid Isomers or Common MALDI Matrices


Isomeric dihydroxybenzoic acids (e.g., 2,3-DHBA, 2,4-DHBA, 3,4-DHBA) share the same molecular formula (C₇H₆O₄) but exhibit distinct spectral, electrochemical, and ionization properties due to differences in hydroxyl group positioning and intramolecular hydrogen bonding [1]. In MALDI applications, 2,5-DHBA demonstrates superior thermal stability compared to widely used alternatives like α-cyano-4-hydroxycinnamic acid (CHCA), which undergoes thermal decarboxylation [2]. For hydroxyl radical detection, 2,5-DHBA serves as a specific, quantifiable trapping product distinct from its 2,3-isomer [3]. These functional differences preclude simple substitution and necessitate evidence-based selection.

Quantitative Differentiation of 2,5-Dihydroxybenzoic Acid from In-Class Analogs: A Comparative Evidence Assessment


Electrochemical Oxidation Mechanism: 2,5-DHBA vs. 3,4-DHBA

2,5-DHBA undergoes electrochemical oxidation via an ECE (electron transfer-chemical reaction-electron transfer) mechanism involving hydroxylation as the subsequent chemical step, whereas 3,4-DHBA oxidizes via a simple electron transfer (Er) mechanism. This mechanistic divergence directly impacts electrochemical detection strategies and sensor design [1].

Electrochemistry Analytical Chemistry Sensor Development

MALDI Matrix Thermal Stability: 2,5-DHBA Remains Unchanged After Melting, Unlike CHCA

Upon heating to melting point, 2,5-DHBA remained chemically unchanged, whereas α-cyano-4-hydroxycinnamic acid (CHCA) underwent thermal decarboxylation (loss of CO₂) to yield a trans-/cis-4-hydroxyphenylacrilonitrile mixture. This decomposition explains the well-known cluster formation and signal fading observed with CHCA in UV-MALDI-MS [1].

Mass Spectrometry MALDI-TOF Matrix Selection

Hydroxyl Radical Scavenging Potency: Catechol vs. Salicylic Acid and DHBA Isomers

In an ESR-based hydroxyl radical scavenging assay, catechol was 6600-fold more potent than salicylic acid, 2,5-DHBA, and 2,3-DHBA. The low activity of 2,5-DHBA is attributed to unfavorable ortho interactions between the phenolic and carboxylic acid groups [1].

Free Radical Biology Oxidative Stress Antioxidant Screening

Antioxidant Capacity: Ortho (2,5-DHBA) vs. Para (3,4-DHBA) Hydroxyl Positioning

The antioxidant capacity of 2,5-DHBA (ortho hydroxyl positioning) is 1.2 to 1.7 times higher than that of protocatechuic acid (3,4-DHBA; para hydroxyl positioning), despite identical molecular formula. This difference is attributed to the more favorable ortho hydroxyl arrangement for radical stabilization [1].

Antioxidant Activity Structure-Activity Relationship Food Chemistry

Optimal Use Cases for 2,5-Dihydroxybenzoic Acid Based on Comparative Performance Evidence


MALDI-TOF MS Analysis of Carbohydrates and Glycopeptides Requiring Thermally Stable Matrices

2,5-DHBA is the preferred matrix for carbohydrate and glycopeptide MALDI-TOF analysis due to its documented thermal stability [1]. Unlike CHCA, which undergoes decarboxylation upon laser irradiation and generates spectral artifacts, 2,5-DHBA remains chemically intact, ensuring reproducible ionization and minimal background interference. This is particularly critical for high-sensitivity glycomics and glycoproteomics workflows.

Electrochemical Sensor Development for Selective DHBA Isomer Detection

The distinct ECE oxidation mechanism of 2,5-DHBA, involving a pH-dependent hydroxylation step, enables selective electrochemical discrimination from 3,4-DHBA and other isomers [2]. This property is exploited in the development of sensors for simultaneous detection of hydroxyl radical trapping products in biological fluids, where 2,5-DHBA and 2,3-DHBA are quantified separately.

Quantitative Probe for Hydroxyl Radical Detection via Salicylate Trapping in Microdialysis Studies

2,5-DHBA serves as a quantifiable hydroxyl radical adduct when salicylic acid is used as a trapping agent. HPLC with electrochemical detection achieves a detection limit of 1.3 pmol/mL (0.2 ng/mL) for both 2,3- and 2,5-DHBA in Ringer solution [3]. This methodology is essential for in vivo oxidative stress assessment in vascular and neurological research.

Functional Ingredient Formulation Where Ortho-Dihydroxybenzoic Acid Antioxidant Activity is Required

For applications requiring the highest antioxidant capacity among dihydroxybenzoic acid isomers, 2,5-DHBA (ortho substitution) offers 1.2-1.7× higher activity than its para-substituted counterpart (3,4-DHBA) [4]. This quantifiable advantage informs selection for food preservation, cosmetic formulations, and dietary supplement development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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